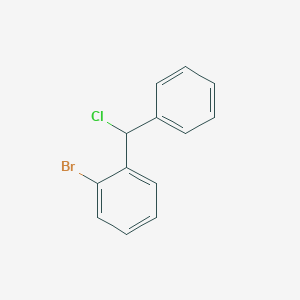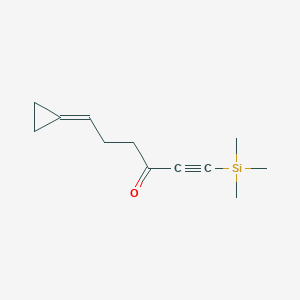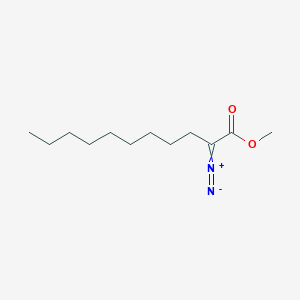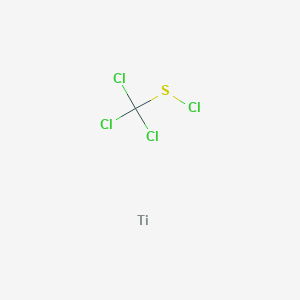![molecular formula C26H38Br2O8 B12559077 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene CAS No. 174713-42-9](/img/structure/B12559077.png)
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is a complex organic compound characterized by its naphthalene core and multiple ethoxy and bromoethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene typically involves the reaction of 1,5-dihydroxynaphthalene with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy groups make the compound susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while oxidation might produce a corresponding carboxylic acid derivative.
Applications De Recherche Scientifique
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Materials Science: The compound’s multiple ethoxy groups make it useful in the design of flexible and conductive polymers.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific studies are limited.
Mécanisme D'action
The mechanism of action for 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene primarily involves its reactivity due to the bromoethoxy groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the bromoethoxy group and is used in similar nucleophilic substitution reactions.
1,5-Bis(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethoxy)naphthalene: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution but potentially useful in other types of reactions.
Uniqueness
1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is unique due to its combination of a naphthalene core with multiple bromoethoxy groups, providing a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
174713-42-9 |
|---|---|
Formule moléculaire |
C26H38Br2O8 |
Poids moléculaire |
638.4 g/mol |
Nom IUPAC |
1,5-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]naphthalene |
InChI |
InChI=1S/C26H38Br2O8/c27-7-9-29-11-13-31-15-17-33-19-21-35-25-5-1-3-23-24(25)4-2-6-26(23)36-22-20-34-18-16-32-14-12-30-10-8-28/h1-6H,7-22H2 |
Clé InChI |
QEBGKBMAEKERIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OCCOCCOCCOCCBr)C(=C1)OCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)


![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
